2,2',5-Trichlorobiphenyl is a member of the polychlorinated biphenyls (PCBs), which are synthetic organic compounds characterized by the presence of chlorine atoms attached to biphenyl structures. Its chemical formula is C₁₂H₇Cl₃, and it has a molecular weight of approximately 257.54 g/mol. This compound features three chlorine atoms positioned at the 2, 2', and 5 positions on the biphenyl backbone, influencing its chemical properties and biological activity .
2,2',5-TCB is classified as a persistent organic pollutant (POP) due to its resistance to degradation and potential for long-range transport in the environment. Although data on its specific toxicity is limited, PCBs as a class are known to have a range of adverse health effects, including:
Research indicates that 2,2',5-Trichlorobiphenyl exhibits significant biological activity. It has been associated with endocrine disruption, affecting thyroid hormone production and binding to estrogen receptors. Additionally, studies have shown that exposure to this compound can alter dopamine levels in the brain, potentially impacting neurological functions . Furthermore, it has been linked to various health effects in humans and wildlife due to its persistent nature in the environment.
The synthesis of 2,2',5-Trichlorobiphenyl can be achieved through several methods:
2,2',5-Trichlorobiphenyl has been used historically in various applications, including:
Interaction studies involving 2,2',5-Trichlorobiphenyl have focused on its effects on biological systems:
Several compounds are structurally similar to 2,2',5-Trichlorobiphenyl. Here is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Number of Chlorines | Unique Features |
|---|---|---|---|
| 2,4,5-Trichlorobiphenyl | C₁₂H₇Cl₃ | 3 | Known for neurotoxic effects; used in herbicides |
| 3,3',4,4'-Tetrachlorobiphenyl | C₁₂H₄Cl₄ | 4 | More chlorinated; higher toxicity; persistent environmental pollutant |
| 2,2',4-Trichlorobiphenyl | C₁₂H₇Cl₃ | 3 | Similar structure but different chlorine positions; varied biological activity |
Each of these compounds shares structural similarities but exhibits distinct chemical behaviors and biological activities due to differences in their chlorine substitution patterns. This makes 2,2',5-Trichlorobiphenyl unique among its peers.
2,2',5-Trichlorobiphenyl (CAS No. 37680-65-2) is a polychlorinated biphenyl (PCB) with the molecular formula C₁₂H₇Cl₃ and a molecular weight of 257.54 g/mol. Its IUPAC name is 1,4-dichloro-2-(2-chlorophenyl)benzene, reflecting the positions of chlorine substituents on the biphenyl backbone.
The compound consists of two benzene rings connected by a single bond, with chlorine atoms at the 2, 2', and 5 positions (Figure 1). The dihedral angle between the two aromatic rings influences its planarity and intermolecular interactions. The ortho (2 and 2') chlorines introduce steric hindrance, slightly twisting the biphenyl structure, while the para (5) chlorine contributes to electronic effects.
Table 1: Key Structural Properties
| Property | Value/Description | Source |
|---|---|---|
| SMILES | ClC1=CC=C(Cl)C(=C1)C1=CC=CC=C1Cl | |
| InChI Key | DCMURXAZTZQAFB-UHFFFAOYSA-N | |
| Dihedral Angle | ~30° (estimated for ortho-chlorines) |
2,2',5-Trichlorobiphenyl represents a specific congener within the polychlorinated biphenyl family, characterized by the presence of three chlorine atoms strategically positioned on the biphenyl backbone [1]. The compound's systematic International Union of Pure and Applied Chemistry name is 1,4-dichloro-2-(2-chlorophenyl)benzene, which precisely describes the molecular architecture and chlorine substitution pattern [1] [4]. Alternative systematic nomenclature includes 2,2',5-trichloro-1,1'-biphenyl, reflecting the positional numbering system commonly employed in biphenyl chemistry [1] [2].
The Chemical Abstracts Service has assigned this compound the registry number 37680-65-2, serving as its unique chemical identifier in scientific databases worldwide [1] [2]. The European Community number 621-394-6 provides additional regulatory identification within European chemical legislation frameworks [1]. These numerical identifiers ensure unambiguous chemical identification across different nomenclature systems and international boundaries.
The molecular formula C₁₂H₇Cl₃ indicates the compound consists of twelve carbon atoms, seven hydrogen atoms, and three chlorine atoms [1] [2] [4]. The molecular weight is precisely 257.54 grams per mole, with an exact mass of 255.961333345 atomic mass units [1] [9]. The monoisotopic mass, accounting for the most abundant isotopes, is 255.961 atomic mass units [5] [9].
At standard temperature and pressure, 2,2',5-trichlorobiphenyl exists as a solid crystalline material, typically appearing as colorless to pale yellow crystals [14]. The melting point ranges from 44 to 46 degrees Celsius, while the estimated boiling point is approximately 334.36 degrees Celsius [2] [7] [12]. The compound exhibits a density of approximately 1.3510 grams per cubic centimeter and a refractive index of 1.6040 [7] [12].
The International Chemical Identifier string for 2,2',5-trichlorobiphenyl is InChI=1S/C12H7Cl3/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H [1] [4] [9]. This descriptor provides a standardized representation of the molecular structure, enabling computational chemistry applications and database searches. The corresponding International Chemical Identifier Key is DCMURXAZTZQAFB-UHFFFAOYSA-N, serving as a condensed hash of the structural information [1] [4] [15].
The Simplified Molecular Input Line Entry System notation is ClC1=CC=C(Cl)C(=C1)C1=CC=CC=C1Cl, representing the molecular structure in a linear text format suitable for chemical informatics applications [9] [10] [15]. This notation explicitly shows the connectivity between atoms and the positions of chlorine substituents on the biphenyl framework.
The compound is recognized by numerous synonyms reflecting different naming conventions and historical usage patterns. Common synonyms include 2,5,2'-trichlorobiphenyl, 2,2',5'-trichlorobiphenyl, and 2,5,2'-trichloro-biphenyl [1] [7]. The traditional name trichlorobiphenyl is frequently encountered in older literature, though it lacks the specificity required for unambiguous identification [10] [16].
Multiple international databases maintain specific identification codes for 2,2',5-trichlorobiphenyl. The PubChem Compound Identifier is 37803, providing access to comprehensive chemical information within the National Center for Biotechnology Information database system [1] [16]. The ChEMBL identifier CHEMBL13843 links to bioactivity data in the European Molecular Biology Laboratory chemical database [1] [2].
The Unique Ingredient Identifier 6LEV53Y3OX, assigned by the Food and Drug Administration Global Substance Registration System, serves regulatory and pharmaceutical identification purposes [1] [2]. The DSSTox Substance Identifier DTXSID6073491 provides connection to toxicological databases maintained by the United States Environmental Protection Agency [1] [2].
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Formula | C₁₂H₇Cl₃ | - | [1] [2] |
| Molecular Weight | 257.54 | g/mol | [1] [2] |
| Melting Point | 44-46 | °C | [2] [7] |
| Boiling Point | 334.36 | °C | [7] [12] |
| Density | 1.3510 | g/cm³ | [7] [12] |
| Water Solubility | 0.64 | mg/L | [7] [12] |
| Log P | 5.60 | - | [11] |
| Identifier Type | Value | Authority |
|---|---|---|
| Chemical Abstracts Service Number | 37680-65-2 | Chemical Abstracts Service [1] [2] |
| European Community Number | 621-394-6 | European Chemicals Agency [1] |
| International Chemical Identifier Key | DCMURXAZTZQAFB-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry [1] [4] |
| PubChem Compound Identifier | 37803 | National Center for Biotechnology Information [1] |
| ChEMBL Identifier | CHEMBL13843 | European Molecular Biology Laboratory [1] |
| Unique Ingredient Identifier | 6LEV53Y3OX | Food and Drug Administration [1] [2] |
Health Hazard;Environmental Hazard